molecular formula C9H11ClO B1628967 1-Chloro-4-ethyl-2-methoxybenzene CAS No. 289039-32-3

1-Chloro-4-ethyl-2-methoxybenzene

Cat. No.: B1628967
CAS No.: 289039-32-3
M. Wt: 170.63 g/mol
InChI Key: NUUYTSYDMTWFHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-ethyl-2-methoxybenzene (C₉H₁₁ClO, molecular weight 170.64 g/mol) is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a chlorine atom at position 1, an ethyl group at position 4, and a methoxy group at position 2 . The compound is registered under CAS 289039-32-3 and is characterized by its moderate molecular weight and hydrophobic substituents, which influence its solubility and reactivity .

Properties

CAS No.

289039-32-3

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

IUPAC Name

1-chloro-4-ethyl-2-methoxybenzene

InChI

InChI=1S/C9H11ClO/c1-3-7-4-5-8(10)9(6-7)11-2/h4-6H,3H2,1-2H3

InChI Key

NUUYTSYDMTWFHG-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)Cl)OC

Canonical SMILES

CCC1=CC(=C(C=C1)Cl)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound belongs to a family of substituted methoxybenzenes. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Structural Differences
1-Chloro-4-ethyl-2-methoxybenzene C₉H₁₁ClO 170.64 Cl (1), Ethyl (4), OMe (2) Bulky ethyl group enhances steric hindrance
2-Chloro-4-methoxy-1-methylbenzene C₈H₉ClO ~156.45 Cl (2), Me (1), OMe (4) Methyl substituent reduces steric bulk
1-Fluoro-4-Methoxybenzene C₇H₇FO ~126.11 F (1), OMe (4) Fluorine’s electronegativity alters reactivity
1-Methoxy-2-amino-4-ß-hydroxyethyl-amino-benzene C₉H₁₄N₂O₂ 182.22 OMe (1), NH₂ (2), NH-CH₂CH₂OH (4) Amino and hydroxyethyl groups enable hydrogen bonding

Key Observations :

  • Electronic Effects : The methoxy group (electron-donating) and chlorine (electron-withdrawing) create competing electronic effects, influencing regioselectivity in electrophilic aromatic substitution .
  • Hydrogen Bonding: Unlike 1-methoxy-2-amino-4-ß-hydroxyethyl-amino-benzene, the target compound lacks hydrogen bond donors, reducing its solubility in polar solvents .

Physicochemical Properties and Reactivity

Molecular Weight and Solubility:
  • The ethyl group in this compound contributes to a higher molecular weight (~170.64) compared to analogs like 2-chloro-4-methoxy-1-methylbenzene (~156.45). This results in lower water solubility but increased lipophilicity, favoring organic solvent compatibility .
Boiling/Melting Points:
  • While direct data are unavailable, the ethyl group’s bulk suggests a higher boiling point than methyl-substituted analogs due to stronger van der Waals interactions.
Reactivity:
  • Chlorine Reactivity : The chloro group’s position ortho to methoxy may experience steric protection, reducing susceptibility to nucleophilic displacement compared to para-substituted chlorides .
  • Directing Effects : Methoxy (ortho/para-directing) and chlorine (meta-directing) groups create complex regioselectivity patterns in further functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.